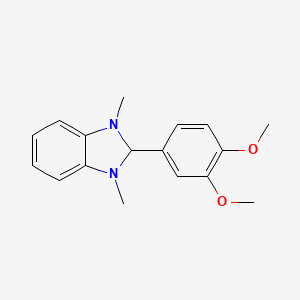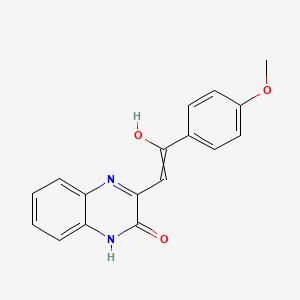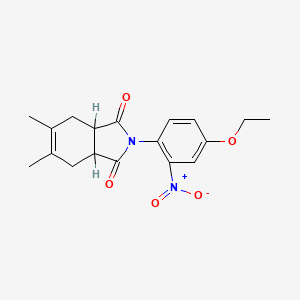
N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide: is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a tosyl group and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of p-toluidine with tosyl chloride to form p-tolyl tosylate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or thiolates .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
Chemistry: N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The presence of the tosyl group can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Quinoline derivatives
Comparison: Compared to similar compounds, N-(p-tolyl)-1-tosylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both the tosyl and p-tolyl groups can influence its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCBZPQCNUOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10813935.png)

![3a,8b-Dihydroxy-1-propylindano[2,1-d]imidazolidine-2,4-dione](/img/structure/B10813946.png)

![6-(3,4-dihydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10813969.png)
![1-(3,4-Dichlorophenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10813976.png)
![5-[(3-Nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one](/img/structure/B10813977.png)

![5-[(2,6-dimethylanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10813993.png)
![3-[2-(4-chlorophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one](/img/structure/B10814001.png)
![(2R)-2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814008.png)



